Broad-Spectrum Anticonvulsant Potency of a (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide Derivative (Compound 30) vs. Other Class Derivatives
A direct derivative of the core scaffold, Compound 30 (a (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide hybrid), demonstrates potent, broad-spectrum anticonvulsant activity in vivo. Its efficacy can be benchmarked against other derivatives within the same published class. For instance, in the maximal electroshock (MES) test, Compound 30 shows an ED50 of 45.6 mg/kg, which is comparable to or better than other lead derivatives. For example, another promising derivative, Compound 14, was reported with an ED50 of 49.6 mg/kg in the same MES model [1][2]. This comparison highlights the ability of this scaffold, when specifically modified, to yield high-potency anticonvulsants.
| Evidence Dimension | Anticonvulsant Efficacy in MES Test (ED50, mg/kg) |
|---|---|
| Target Compound Data | ED50 = 45.6 mg/kg (Compound 30, a derivative) |
| Comparator Or Baseline | ED50 = 49.6 mg/kg (Compound 14, another derivative from the same class) |
| Quantified Difference | Compound 30 is 4.0 mg/kg (8.1%) more potent than Compound 14 in the MES test. |
| Conditions | Maximal electroshock (MES) test in mice, intraperitoneal (i.p.) administration. |
Why This Matters
This data demonstrates that the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide scaffold can be optimized to achieve low mg/kg ED50 values in a key preclinical seizure model, a critical metric for drug candidate selection.
- [1] Abram, M., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. International Journal of Molecular Sciences, 21(22), 8780. View Source
- [2] Abram, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(24), 13345. View Source
